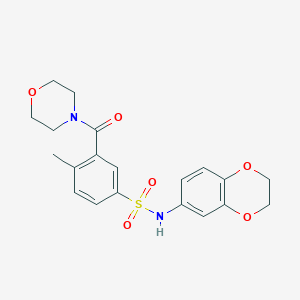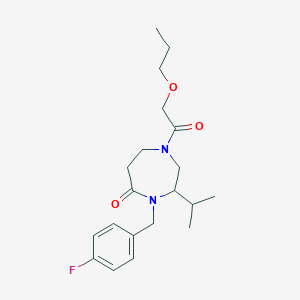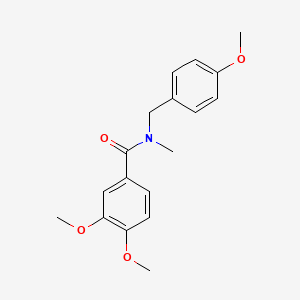![molecular formula C19H26N4O B5296688 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)
4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential use in various scientific research applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. By enhancing the activity of the GABA receptor, the compound can reduce anxiety and induce sedation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one has several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one in lab experiments is its unique properties. It has been shown to have anxiolytic, sedative, and muscle relaxant properties, making it a versatile compound for various applications. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the study of the compound's potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one is a unique chemical compound with potential applications in various scientific research fields. Its anxiolytic, sedative, and muscle relaxant properties make it a versatile compound for various applications. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl 4-oxo-2-phenylbutanoate in the presence of benzylamine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is approximately 50%.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. One of its main applications is in the field of neuroscience. The compound has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and sleep disorders.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-18-15-22(13-17-11-20-21(2)12-17)10-9-19(24)23(18)14-16-7-5-4-6-8-16/h4-8,11-12,18H,3,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOIBGRGKJDGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)

![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)

![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B5296664.png)
![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![N-[2-(phenylthio)ethyl]cyclopropanecarboxamide](/img/structure/B5296675.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)